molecular formula C12H18O3 B2863780 (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 2248173-13-7

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2863780
CAS No.: 2248173-13-7
M. Wt: 210.273
InChI Key: VCHWMPOYLSAFQW-SECBINFHSA-N
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Description

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol is a chiral organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methylpropan-1-ol.

    Grignard Reaction: The 3,4-dimethoxybenzaldehyde is reacted with a Grignard reagent derived from 2-methylpropan-1-ol to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

    Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are used.

    Substitution: Reagents like NaH (Sodium hydride) and various alkyl halides are employed.

Major Products

    Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)-2-methylpropanal.

    Reduction: Formation of different alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: The enantiomer of the compound with different biological activities.

    3,4-Dimethoxyphenylpropanol: Lacks the chiral center and has different chemical properties.

    3,4-Dimethoxybenzyl alcohol: A simpler structure with similar functional groups.

Uniqueness

(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its chiral nature, which imparts specific biological activities and chemical reactivity that are distinct from its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(2R)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHWMPOYLSAFQW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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